c-Met-IN-13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H28F2N2O6 |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
[1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluoroanilino]-3,3-dimethyl-1-oxobutan-2-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C30H28F2N2O6/c1-30(2,3)27(40-29(36)17-6-8-18(31)9-7-17)28(35)34-19-10-11-24(21(32)14-19)39-23-12-13-33-22-16-26(38-5)25(37-4)15-20(22)23/h6-16,27H,1-5H3,(H,34,35) |
InChI Key |
FVPYEAORCOKOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=CC(=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)F)OC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
c-Met-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met-IN-13 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the development and progression of numerous human cancers.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and relevant experimental protocols.
Core Mechanism of Action
This compound, identified as compound 10m in its discovery publication, is a 4-(2-fluorophenoxy)quinoline derivative that acts as a potent inhibitor of the c-Met kinase.[5] It exerts its effects by competing with ATP for binding to the catalytic domain of the c-Met receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition of c-Met signaling leads to the suppression of cancer cell proliferation and survival.
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| c-Met | 2.43 |
| c-kit | 4.42 |
| Flt-3 | 6.15 |
| Ron | 18.64 |
| VEGFR-2 | 295 |
| Flt-4 | 540 |
| EGFR | >10000 |
Data sourced from MedchemExpress, citing Nan X, et al. Eur J Med Chem. 2020 May 1;193:112241.[1]
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| H460 | Non-small cell lung | 0.14 |
| HT-29 | Colorectal | 0.20 |
| MKN-45 | Gastric | 0.26 |
| MDA-MB-231 | Breast | 0.42 |
Data sourced from MedchemExpress, citing Nan X, et al. Eur J Med Chem. 2020 May 1;193:112241.[1]
Signaling Pathways
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers a cascade of intracellular signaling events that are critical for cell growth and survival. The primary downstream pathways activated by c-Met include the RAS/MAPK, PI3K/Akt, and STAT pathways. By inhibiting the initial phosphorylation of c-Met, this compound is expected to block the activation of these key signaling networks.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
While specific experimental data on the effect of this compound on downstream signaling molecules is not yet publicly available, it is anticipated that treatment with this inhibitor would lead to a dose-dependent decrease in the phosphorylation of key downstream effectors such as Akt (at Ser473), ERK1/2 (at Thr202/Tyr204), and STAT3 (at Tyr705).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of c-Met inhibitors like this compound.
c-Met Kinase Assay (Biochemical)
This protocol is based on a typical homogenous time-resolved fluorescence (HTRF) assay format.
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)
-
This compound (or other test compounds)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the c-Met enzyme and the peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA and the detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for a c-Met biochemical kinase assay.
Cell Proliferation Assay (MTT Assay)
-
Reagents and Materials:
-
Cancer cell lines (e.g., H460, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Western Blotting for Downstream Signaling
-
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
HGF (for stimulated conditions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes, where appropriate.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
In Vivo Studies
Currently, there is no publicly available data from in vivo studies specifically investigating this compound. Such studies would typically involve xenograft models to assess the anti-tumor efficacy of the compound.
Caption: A typical workflow for an in vivo xenograft study.
Conclusion
This compound is a potent and selective inhibitor of c-Met kinase with significant antiproliferative activity against various cancer cell lines. Its mechanism of action involves the direct inhibition of c-Met phosphorylation, leading to the blockade of downstream signaling pathways crucial for cancer cell growth and survival. While further studies are required to elucidate its effects on downstream signaling in a cellular context and to evaluate its in vivo efficacy, the existing data strongly support its potential as a valuable research tool and a promising candidate for further development in oncology.
References
- 1. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 phosphorylation at Ser727 and Tyr705 differentially regulates the EMT–MET switch and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of c-Met-IN-13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of c-Met-IN-13, a potent inhibitor of the c-Met receptor tyrosine kinase. This document details the quantitative biochemical and cellular activity of the compound, outlines the key experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (also referred to as compound 10m in the primary literature) and related compounds, providing a basis for understanding its potency, selectivity, and structure-activity relationship (SAR).
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound | c-Met IC50 (nM)[1] |
| This compound | 2.43 |
| Foretinib | 1.96 |
Table 2: In Vitro Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM)[1] |
| H460 | Non-Small Cell Lung | 0.14 |
| HT-29 | Colon | 0.20 |
| MKN-45 | Gastric | 0.26 |
| MDA-MB-231 | Breast | 0.42 |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM)[1] | Selectivity over c-Met (fold) |
| c-Met | 2.43 | 1 |
| c-Kit | 4.42 | 1.8 |
| Flt-3 | 6.15 | 2.5 |
| Ron | 18.64 | 7.7 |
| VEGFR-2 | 295 | 121.4 |
| Flt-4 | 540 | 222.2 |
| EGFR | >10000 | >4115 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Synthesis of this compound (Isocyanide-Based Multicomponent Reaction)
The synthesis of 4-(2-fluorophenoxy)quinoline derivatives, including this compound, is achieved through an isocyanide-based multicomponent reaction. The general procedure is as follows:
-
Preparation of the Quinoline Core: Synthesize the 6,7-disubstituted-4-(2-fluorophenoxy)quinoline core structure.
-
Multicomponent Reaction: To a solution of the quinoline aldehyde, an amine, and a carboxylic acid in a suitable solvent (e.g., methanol), add the isocyanide reactant.
-
Reaction Conditions: Stir the mixture at room temperature for a specified period (typically 24-48 hours).
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final compound.
In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of this compound against c-Met kinase is determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[2][3][4][5][6]
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, and substrate solution (e.g., poly(Glu, Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the c-Met enzyme, the substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11]
-
Cell Seeding: Seed cancer cells (e.g., H460, HT-29, MKN-45) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for c-Met Phosphorylation
To confirm the mechanism of action, Western blotting is used to assess the effect of this compound on the phosphorylation of c-Met.[12][13][14]
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-Met) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the c-Met signaling pathway and the workflows of the key experiments.
Caption: The c-Met signaling pathway and the point of inhibition by this compound.
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
Caption: Workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. origene.com [origene.com]
- 14. Western blot protocol | Abcam [abcam.com]
c-Met-IN-13: A Comprehensive Technical Guide to Target Binding, Selectivity, and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target binding profile, selectivity, and cellular activity of c-Met-IN-13, a potent inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound in cancer research.
Target Binding and Selectivity Profile
This compound is a highly potent inhibitor of the c-Met kinase.[1] Its inhibitory activity has been quantified through in vitro kinase assays, revealing a strong affinity for its primary target.
Table 1: In Vitro Kinase Inhibitory Activity of this compound[1]
| Kinase | IC50 (nM) |
| c-Met | 2.43 |
| c-kit | 4.42 |
| Flt-3 | 6.15 |
| Ron | 18.64 |
| VEGFR-2 | 295 |
| Flt-4 | 540 |
| EGFR | >10000 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.
The selectivity profile of this compound demonstrates a significant preference for c-Met over other tested tyrosine kinases. Notably, its potency against c-Met is substantially higher than against VEGFR-2, Flt-4, and EGFR, indicating a favorable selectivity window that could minimize off-target effects.
Cellular Activity
This compound exhibits potent anti-proliferative activity against various human cancer cell lines, demonstrating its ability to inhibit cancer cell growth in a cellular context.[1]
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines[1]
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 0.14 |
| HT-29 | Colorectal cancer | 0.20 |
| MKN-45 | Gastric cancer | 0.26 |
IC50 values in cellular assays represent the concentration of the compound that inhibits cell proliferation by 50%.
The compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on c-Met signaling further validates its mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the enzymatic activity of a specific kinase and the inhibitory effect of a test compound. A common method, such as the one used for this compound, involves a luminescence-based ATP detection assay.
Principle: The assay quantifies the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in luminescence signal corresponds to higher kinase activity, as more ATP is consumed. The presence of an inhibitor will spare ATP, resulting in a higher luminescence signal.
Materials:
-
Recombinant c-Met kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
Test compound (this compound)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in the kinase assay buffer.
-
In a multi-well plate, add the recombinant c-Met kinase and the kinase substrate to each well.
-
Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition curve.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Cellular Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., NCI-H460, HT-29, MKN-45)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound (this compound) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase plays a crucial role in various cellular processes, including proliferation, survival, migration, and invasion. Its signaling is initiated by the binding of its ligand, hepatocyte growth factor (HGF).
Caption: Simplified c-Met Signaling Pathway and Inhibition by this compound.
References
The Pharmacokinetics and Pharmacodynamics of c-Met-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met-IN-13 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Pharmacodynamics
The pharmacodynamic profile of this compound has been characterized through in vitro assays assessing its enzymatic inhibitory activity and its effects on cancer cell proliferation.
Enzymatic Activity
This compound demonstrates potent inhibitory activity against the c-Met kinase. The half-maximal inhibitory concentration (IC50) was determined using a kinase activity assay.
Table 1: this compound Kinase Inhibitory Activity
| Target | IC50 (nM) |
| c-Met | 2.43 |
Data sourced from MedchemExpress product information, referencing Nan X, et al. Eur J Med Chem. 2020 May 1;193:112241.[1]
Cellular Activity
The anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-small cell lung cancer | 0.14 |
| HT-29 | Colorectal cancer | 0.20 |
| MKN-45 | Gastric cancer | 0.26 |
Data sourced from MedchemExpress product information, referencing Nan X, et al. Eur J Med Chem. 2020 May 1;193:112241.[1]
Experimental Protocols
c-Met Kinase Assay (Generic Protocol)
This protocol outlines the general steps for determining the in vitro kinase inhibitory activity of a compound like this compound.
Caption: Workflow for a typical in vitro c-Met kinase inhibition assay.
MTT Cell Proliferation Assay (Generic Protocol)
This protocol describes the general procedure for assessing the anti-proliferative effects of a compound on cultured cancer cells.
Caption: Workflow for an MTT-based cell proliferation assay.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the c-Met signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent inhibitor of the c-Met kinase with significant anti-proliferative activity against various cancer cell lines. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this compound. Further in vivo pharmacokinetic and efficacy studies are necessary to fully elucidate its therapeutic potential.
References
Technical Guide: c-Met-IN-13 for Cancer Cell Line Screening
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive guide to the evaluation of c-Met-IN-13, a potent and selective c-Met kinase inhibitor, for anti-cancer applications. This document outlines the core signaling pathway, inhibitor efficacy data, and detailed experimental protocols for its characterization.
Introduction: The c-Met Receptor as a Therapeutic Target
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its only known ligand, Hepatocyte Growth Factor (HGF), activates a cascade of intracellular signaling pathways. These pathways are crucial for normal physiological processes like embryonic development and tissue repair. However, aberrant c-Met activation, driven by gene amplification, mutation, or protein overexpression, is a key factor in the progression and metastasis of numerous human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer. Dysregulated c-Met signaling promotes tumor cell proliferation, survival, migration, and invasion, making it a compelling target for therapeutic intervention.
This compound is a novel, potent, and selective small-molecule inhibitor of c-Met kinase activity. This guide provides a summary of its biochemical and cellular activities and details the experimental protocols necessary for its evaluation in a cancer cell line screening context.
The c-Met Signaling Pathway
Binding of HGF to the extracellular domain of the c-Met receptor induces receptor dimerization and trans-autophosphorylation of key tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT pathways. These pathways collectively orchestrate a program of invasive growth.
Quantitative Data for this compound
This compound (also identified as compound 10m in its primary publication) demonstrates high potency against the c-Met kinase and selectivity over other kinases. Its anti-proliferative effects have been confirmed in several human cancer cell lines.
Kinase Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of tyrosine kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) |
| c-Met | 2.43 |
| c-kit | 4.42 |
| Flt-3 | 6.15 |
| Ron | 18.64 |
| VEGFR-2 | 295 |
| Flt-4 | 540 |
| EGFR | >10,000 |
| Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from MedchemExpress. |
Anti-proliferative Activity in Cancer Cell Lines
The cytotoxic effects of this compound were evaluated across various human cancer cell lines using a 72-hour MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-Small Cell Lung | 0.14 |
| HT-29 | Colorectal | 0.20 |
| MKN-45 | Gastric | 0.26 |
| Table 2: Anti-proliferative activity of this compound in human cancer cell lines. Data sourced from MedchemExpress. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of inhibitor screening studies. The following protocols are based on the methodologies used for the characterization of c-Met inhibitors.
In Vitro c-Met Kinase Assay (Luminescent)
This assay quantifies the enzymatic activity of purified c-Met and the inhibitory effect of this compound by measuring ATP consumption during the kinase reaction.
Materials:
-
Recombinant human c-Met enzyme (e.g., BPS Bioscience, Cat. #40255)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate.
-
Inhibitor Dilution: Perform serial dilutions of this compound in the assay buffer. Add 5 µL of the diluted inhibitor or DMSO (for positive control wells) to the 96-well plate.
-
Enzyme Preparation: Thaw the recombinant c-Met enzyme on ice and dilute to the desired working concentration in 1x Kinase Assay Buffer.
-
Reaction Initiation: Add 10 µL of the diluted c-Met enzyme to each well (except for "blank" control wells) to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Measure luminescence using a microplate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects c-Met kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay assesses the effect of this compound on the viability and metabolic activity of cancer cells.
Materials:
-
Selected human cancer cell lines (e.g., H460, HT-29, MKN-45)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently mix the solution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot the results to determine the IC50 value.
Western Blot for c-Met Phosphorylation
This technique is used to confirm that this compound inhibits the c-Met signaling pathway within the cell by detecting changes in the phosphorylation status of the c-Met receptor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total-c-Met, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). For ligand-dependent cells, serum starve overnight and stimulate with HGF for 15-30 minutes prior to lysis.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL reagents. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total c-Met and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated c-Met to total c-Met, demonstrating the inhibitory effect of this compound.
Recommended Experimental Workflow
A logical progression of experiments is key to efficiently characterizing a novel inhibitor. The workflow begins with broad biochemical screening, proceeds to cellular-level validation, and culminates in mechanistic studies.
This guide provides a foundational framework for researchers investigating this compound. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating the evaluation of this compound's therapeutic potential in c-Met-driven cancers.
c-Met-IN-13: A Technical Guide to its Role in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met-IN-13 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in the development and progression of numerous cancers.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on key signal transduction pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapies.
Core Concepts: The c-Met Signaling Pathway
The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes and is frequently dysregulated in cancer.[2][3] Upon binding its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/ERK, and Signal Transducer and Activator of Transcription (STAT) pathways.[4][5][6] These pathways collectively regulate essential cellular functions such as proliferation, survival, migration, and angiogenesis.[2][7] In many cancers, aberrant c-Met activation, through overexpression, gene amplification, or mutation, leads to uncontrolled cell growth and metastasis.[2]
This compound: Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the c-Met kinase. By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This targeted inhibition of c-Met leads to the suppression of tumor cell proliferation and survival.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase | IC₅₀ (nM) |
| c-Met | 2.43 |
| c-Kit | 4.42 |
| Flt-3 | 6.15 |
| Ron | 18.64 |
| VEGFR-2 | 295 |
| Flt-4 | 540 |
| EGFR | >10000 |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Table 2: In Vitro Anti-proliferative Activity of this compound [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| H460 | Non-small cell lung cancer | 0.14 |
| HT-29 | Colorectal cancer | 0.20 |
| MKN-45 | Gastric cancer | 0.26 |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the c-Met signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
c-Met Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilutions or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of a solution containing the c-Met enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay (Generic Protocol)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H460, HT-29, MKN-45)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Western Blot Analysis of Phosphorylated Proteins (Generic Protocol)
This protocol describes a general procedure to analyze the effect of a compound on the phosphorylation status of c-Met and its downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to a suitable confluency and treat with this compound at various concentrations for a defined time.
-
Lyse the cells in ice-cold lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total (non-phosphorylated) form of the protein of interest.
Conclusion
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase with demonstrated anti-proliferative activity against various cancer cell lines. Its mechanism of action involves the direct inhibition of c-Met kinase activity, leading to the suppression of key downstream signaling pathways crucial for tumor growth and survival. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers interested in the preclinical evaluation and further development of this compound and other c-Met inhibitors as potential cancer therapeutics.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Methodological & Application
Application Notes and Protocols for c-Met-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met-IN-13 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key driver of cell proliferation, survival, migration, and invasion in many human cancers.[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous malignancies, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways affected include the RAS/MAPK, PI3K/Akt, and STAT3 pathways, which are crucial for cancer cell growth and survival.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase | IC₅₀ (nM) |
| c-Met | 2.43 |
| c-kit | 4.42 |
| Flt-3 | 6.15 |
| Ron | 18.64 |
| VEGFR-2 | 295 |
| Flt-4 | 540 |
| EGFR | >10000 |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| H460 | Non-small cell lung cancer | 0.14 |
| HT-29 | Colorectal cancer | 0.20 |
| MKN-45 | Gastric cancer | 0.26 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a concentration range of 0.01 µM to 10 µM. A vehicle control (DMSO) should also be included.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
2. Western Blot Analysis of c-Met Phosphorylation
This protocol allows for the assessment of this compound's ability to inhibit c-Met phosphorylation.
Materials:
-
Cancer cell line with known c-Met expression
-
Complete growth medium
-
This compound
-
Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating ligand-induced phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours.
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Collect both the floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6][7][8]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
4. Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at sub-lethal concentrations for 24 hours.
-
Resuspend the treated cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of complete growth medium to the lower chamber.[9]
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. c-Met and Other Cell Surface Molecules: Interaction, Activation and Functional Consequences [mdpi.com]
- 5. Analysis of progress and challenges for various patterns of c-MET-targeted molecular imaging: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dojindo.com [dojindo.com]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Met-IN-13 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] c-Met-IN-13 is a potent and selective small molecule inhibitor of c-Met with significant anti-proliferative activity demonstrated in various cancer cell lines.[3] These application notes provide a comprehensive overview and a generalized experimental protocol for the evaluation of this compound in a xenograft mouse model.
Disclaimer: The following protocols are generalized based on standard practices for xenograft studies with small molecule kinase inhibitors. As there is currently no publicly available in vivo data for this compound, these protocols have not been specifically validated for this compound and should be adapted and optimized by the end-user.
This compound: In Vitro Activity
This compound has demonstrated potent inhibitory activity against the c-Met kinase and has shown significant cytotoxicity in various human cancer cell lines. This in vitro data provides a strong rationale for its evaluation in in vivo cancer models.
| Parameter | Value | Cell Lines Tested | Reference |
| c-Met Kinase IC50 | 2.43 nM | - | [3] |
| H460 (Lung Cancer) IC50 | 0.14 ± 0.03 µM | H460 | [3] |
| HT-29 (Colon Cancer) IC50 | 0.20 ± 0.02 µM | HT-29 | [3] |
| MKN-45 (Gastric Cancer) IC50 | 0.26 µM | MKN-45 | [4] |
| MDA-MB-231 (Breast Cancer) IC50 | 0.42 ± 0.03 µM | MDA-MB-231 | [3] |
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways are integral to cell growth, proliferation, and survival.[1][2] this compound, as a c-Met inhibitor, is expected to block these downstream signaling events.
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
I. Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line with known c-Met expression (e.g., H460, HT-29, MKN-45)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2) in the appropriate medium supplemented with 10% FBS. Cells should be in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium, transfer the cell suspension to a sterile conical tube, and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Cell Suspension Preparation:
-
Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel® to achieve the desired final concentration (typically 1 x 106 to 10 x 107 cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved method.
-
Gently lift the skin on the flank of the mouse and inject the cell suspension (100-200 µL) subcutaneously using a 1 mL syringe with a 27-30 gauge needle.
-
Monitor the mice for recovery from anesthesia.
-
II. Administration of this compound
This protocol outlines the preparation and administration of this compound. As this compound is a hydrophobic compound, appropriate formulation is critical for in vivo delivery.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% (w/v) methylcellulose in sterile water, 5% DMSO + 30% PEG300 + 65% sterile water, or other suitable vehicle for hydrophobic compounds)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Balance, vortex mixer, sonicator
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For a suspension, slowly add the vehicle to the powdered this compound while vortexing to ensure a uniform suspension. Sonication may be required to break up aggregates. Prepare fresh daily.
-
-
Dosage Calculation: The optimal dose for this compound in vivo has not been established. A pilot dose-finding study is strongly recommended. Based on its in vitro potency, a starting dose range of 10-50 mg/kg, administered once or twice daily, could be considered.
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Insert the ball-tipped gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation. The volume should typically not exceed 10 mL/kg.[5]
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
III. Monitoring Tumor Growth and Animal Welfare
Regular monitoring is crucial to assess treatment efficacy and ensure animal welfare.
Materials:
-
Digital calipers
-
Balance
Procedure:
-
Tumor Measurement:
-
Measure the length (L) and width (W) of the tumor using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm3) = (L x W2) / 2 .[6]
-
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and potential toxicity.
-
Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, or food and water intake.
-
Endpoint Criteria: Establish humane endpoints in the experimental protocol. This may include a maximum tumor volume (e.g., 1500-2000 mm3), a significant loss of body weight (e.g., >20%), or the appearance of severe clinical signs.[7]
Figure 2: General experimental workflow for a xenograft efficacy study.
Data Presentation and Analysis
All quantitative data should be summarized for clear comparison between treatment and control groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm3) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SEM (Day X) |
| Vehicle Control | 10 | N/A | ||
| This compound (Dose 1) | 10 | |||
| This compound (Dose 2) | 10 |
Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
IV. Biomarker Analysis
At the end of the study, tumors should be excised for biomarker analysis to confirm the mechanism of action of this compound.
Protocols:
-
Western Blotting: To assess the phosphorylation status of c-Met and downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Immunohistochemistry (IHC): To evaluate the expression and localization of key proteins within the tumor tissue (e.g., Ki-67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis).
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in a xenograft mouse model. Given the potent in vitro activity of this compound, in vivo studies are a critical next step in its development as a potential anti-cancer therapeutic. Careful experimental design, including appropriate formulation and dose-finding studies, will be essential for obtaining meaningful and reproducible results.
References
- 1. Design and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives bearing an imidazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
Application Notes and Protocols for c-Met-IN-13: In Vivo Studies
Disclaimer: As of November 2025, publicly available data from peer-reviewed literature detailing the in vivo dosage, administration, pharmacokinetics, and toxicology of c-Met-IN-13 is not available. The information presented herein is based on the in vitro characterization of this compound and general protocols for in vivo studies of similar small molecule kinase inhibitors. These notes are intended to provide a foundational framework for researchers and drug development professionals. It is imperative that comprehensive dose-finding, pharmacokinetic, and toxicology studies are conducted for this compound before commencing efficacy studies.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the progression of various cancers, making it a key therapeutic target. In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against c-Met kinase and cytotoxic effects on various cancer cell lines.
In Vitro Activity of this compound
Prior to in vivo evaluation, the in vitro potency and selectivity of this compound have been established. This data is crucial for guiding initial in vivo dose-range finding studies.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Kinase Assay | c-Met | Data not publicly available |
| Cell Proliferation | H460 (Lung Cancer) | Data not publicly available |
| HT-29 (Colon Cancer) | Data not publicly available | |
| MKN-45 (Gastric Cancer) | Data not publicly available |
Note: The specific IC50 values from the primary literature are not detailed here but are indicative of potent anti-proliferative activity. Researchers should consult the primary publication for precise values.
Proposed In Vivo Study Protocols
The following protocols are generalized and should be adapted based on preliminary pharmacokinetic and toxicology data for this compound.
Animal Models
The choice of animal model is critical for evaluating the in vivo efficacy of this compound. Human tumor xenograft models in immunocompromised mice (e.g., athymic nude or NOD/SCID) are commonly used. The selection of cell lines for xenografts should be based on their documented c-Met expression and/or amplification status.
Recommended Cell Lines for Xenograft Models:
-
High c-Met Expression/Amplification: MKN-45 (gastric), EBC-1 (lung), SNU-5 (gastric)
-
Moderate c-Met Expression: H460 (lung), HT-29 (colon)
Formulation and Administration
The formulation of this compound for in vivo administration will depend on its physicochemical properties, such as solubility and stability.
Example Formulation (to be optimized):
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Alternative Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Routes of Administration:
-
Oral (PO): Gavage is a common route for small molecule inhibitors.
-
Intraperitoneal (IP): May be used for initial studies to bypass potential oral bioavailability issues.
-
Intravenous (IV): Useful for pharmacokinetic studies to determine absolute bioavailability.
Xenograft Tumor Model Workflow
This workflow outlines the key steps for an in vivo efficacy study.
Figure 1. General workflow for a xenograft efficacy study.
Pharmacokinetic (PK) Study Protocol
A preliminary PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Experimental Design:
-
Animals: Male and female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Groups:
-
Group 1: Single IV dose (e.g., 1-2 mg/kg)
-
Group 2: Single PO dose (e.g., 10-20 mg/kg)
-
-
Sample Collection: Blood samples collected via tail vein or retro-orbital sinus at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Analysis: Plasma concentrations of this compound determined by LC-MS/MS.
-
Parameters to Calculate:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (%F)
-
Toxicology Study Protocol
An initial maximum tolerated dose (MTD) study is required to establish a safe dose range for efficacy studies.
Experimental Design:
-
Animals: Healthy mice of the same strain as the efficacy studies.
-
Dose Escalation: Administer increasing doses of this compound to small groups of mice.
-
Monitoring: Daily monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or significant morbidity.
-
Necropsy: Collection of major organs for histopathological analysis to identify potential target organ toxicities.
c-Met Signaling Pathway
Understanding the c-Met signaling pathway is crucial for designing pharmacodynamic studies to confirm target engagement in vivo.
Application Notes and Protocols for Western Blot Analysis of c-Met in c-Met-IN-13 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy of c-Met-IN-13, a putative inhibitor of the c-Met receptor tyrosine kinase. The protocol outlines the steps for cell culture and treatment, lysate preparation, and immunoblotting to detect total c-Met and its phosphorylated form, a key indicator of receptor activation.
Introduction to c-Met Signaling
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, migration, and survival.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[3][4][5]
Activation of c-Met is initiated by HGF-mediated receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its kinase domain (e.g., Tyr1234/1235) and C-terminal docking site (e.g., Tyr1349).[1] These phosphorylation events create binding sites for downstream adaptor proteins such as Gab1 and Grb2, leading to the activation of major signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.[6][7] c-Met inhibitors, therefore, represent a promising therapeutic strategy for cancers with aberrant c-Met signaling. This protocol is designed to verify the inhibitory effect of this compound by monitoring the phosphorylation status of c-Met.
Experimental Overview
The following diagram illustrates the general workflow for this Western blot protocol.
Caption: Experimental workflow for Western blot analysis of c-Met inhibition.
Key Signaling Pathway
The diagram below depicts the simplified HGF/c-Met signaling cascade and the points of analysis for this protocol.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or other cell lines with known c-Met expression) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce basal levels of receptor activation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 4-16 hours prior to treatment.
-
HGF Stimulation and Inhibitor Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Include a vehicle-only control (e.g., DMSO).
-
Stimulate the cells with an appropriate concentration of HGF (e.g., 20-50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.[8] A non-HGF stimulated control should also be included.
-
Lysate Preparation
-
Washing: Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.[9]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blotting
-
Sample Preparation: Mix 20-40 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9][10]
-
SDS-PAGE: Load the denatured protein samples into the wells of an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-150V until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer at 100V for 1-2 hours or an overnight cold transfer at 30V is recommended.[10][11]
-
Blocking: Block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[12][13] For phospho-antibodies, BSA is often preferred to reduce background.[10][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total c-Met and phospho-c-Met (p-c-Met Tyr1234/1235) overnight at 4°C with gentle agitation.[10] A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washing steps with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The following tables provide a structured format for presenting quantitative data from the Western blot analysis.
Table 1: Reagents and Recommended Dilutions
| Reagent | Vendor (Example) | Catalog # (Example) | Recommended Dilution |
| Primary Antibodies | |||
| Phospho-c-Met (Tyr1234/1235) | Cell Signaling Technology | #3077 | 1:1000[10] |
| Total c-Met | Cell Signaling Technology | #8198 | 1:1000 |
| β-Actin | Sigma-Aldrich | A5441 | 1:5000 |
| Secondary Antibody | |||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 - 1:15000[10] |
| Inhibitor/Stimulant | |||
| This compound | N/A | N/A | 0.1 - 10 µM (Titrate) |
| Recombinant Human HGF | R&D Systems | 294-HG | 20 - 50 ng/mL |
Table 2: Experimental Conditions
| Condition # | Cell Type | HGF Stimulation | This compound Conc. | Purpose |
| 1 | e.g., HeLa | - | Vehicle | Basal c-Met phosphorylation |
| 2 | e.g., HeLa | + | Vehicle | Maximum c-Met phosphorylation |
| 3 | e.g., HeLa | + | 0.1 µM | Test low dose inhibition |
| 4 | e.g., HeLa | + | 1 µM | Test mid-dose inhibition |
| 5 | e.g., HeLa | + | 10 µM | Test high dose inhibition |
Table 3: Densitometry Analysis (Hypothetical Data)
| Condition | p-c-Met/Total c-Met Ratio (Normalized to HGF+) | % Inhibition |
| HGF (-) | 0.1 | N/A |
| HGF (+) | 1.0 | 0% |
| HGF (+) + 0.1 µM this compound | 0.6 | 40% |
| HGF (+) + 1 µM this compound | 0.2 | 80% |
| HGF (+) + 10 µM this compound | 0.05 | 95% |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive HGF or inhibitor | Test activity of reagents. |
| Insufficient protein load | Increase protein amount to 30-50 µg. | |
| Antibody dilution too high | Optimize antibody concentration. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA for phospho-antibodies). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; check antibody validation data. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. |
References
- 1. Met Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting HGF/c-MET induces cell cycle arrest, DNA damage, and apoptosis for primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. fortislife.com [fortislife.com]
Application Notes and Protocols: Utilizing c-Met-IN-13 to Investigate Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing c-Met-IN-13, a potent and selective c-Met inhibitor, to investigate mechanisms of drug resistance in cancer. The protocols outlined below are intended to serve as a foundation for researchers to design and execute experiments aimed at understanding and overcoming resistance to various cancer therapies where the c-Met signaling pathway is implicated.
Introduction to c-Met and Drug Resistance
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway, through overexpression, amplification, or mutation, is a known driver of tumorigenesis and has been increasingly implicated in both intrinsic and acquired resistance to a range of cancer therapeutics.[2][3][4] Activation of c-Met can lead to the bypass of targeted therapies, such as EGFR inhibitors, and can confer resistance to conventional cytotoxic chemotherapy.[3] Therefore, inhibiting the c-Met pathway is a promising strategy to overcome drug resistance.
This compound is a potent inhibitor of c-Met with a reported IC50 value of 2.43 nM. Its selectivity and potency make it a valuable tool for elucidating the role of c-Met in drug resistance.
Quantitative Data for this compound
The following tables summarize the inhibitory activity of this compound against a panel of protein kinases and its cytotoxic effects on various cancer cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| c-Met | 2.43 |
| c-kit | 4.42 |
| Flt-3 | 6.15 |
| Ron | 18.64 |
| VEGFR-2 | 295 |
| Flt-4 | 540 |
| EGFR | >10000 |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-small cell lung cancer | 0.14 |
| HT-29 | Colorectal cancer | 0.20 |
| MKN-45 | Gastric cancer | 0.26 |
Visualizing the c-Met Signaling Pathway in Drug Resistance
The following diagram illustrates the central role of the c-Met signaling pathway in promoting cell survival and proliferation, which can contribute to drug resistance.
Caption: The HGF/c-Met signaling pathway and its downstream effectors leading to cancer cell survival and proliferation.
Experimental Workflow for Studying Drug Resistance with this compound
This workflow provides a logical sequence of experiments to investigate the role of c-Met in a drug-resistant cancer cell model using this compound.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic Survival Assay- [bio-protocol.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
c-Met-IN-13 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with the c-Met inhibitor, c-Met-IN-13, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion.[3] Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of various cancers. This compound exerts its effects by blocking the kinase activity of c-Met, thereby inhibiting these oncogenic processes.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the role of the c-Met signaling pathway in tumor growth and metastasis. It serves as a tool to investigate the therapeutic potential of c-Met inhibition in various cancer cell lines and animal models.[1]
Q3: In which solvents is this compound soluble?
A3: While specific quantitative solubility data for this compound in various solvents is not widely published, it is a common practice for compounds of this nature to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4][5][6] Its solubility in aqueous solutions like phosphate-buffered saline (PBS) is expected to be low.
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered with this compound is its limited aqueous solubility, which can lead to precipitation in cell culture media and affect experimental outcomes. This guide provides a systematic approach to address these issues.
Problem: Precipitate forms when I dilute my this compound DMSO stock solution in aqueous media.
Cause: this compound, like many small molecule kinase inhibitors, is hydrophobic and has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a larger volume of aqueous media, the compound can crash out of solution.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Pre-warming of Media: Gently pre-warm the cell culture media to 37°C before adding the this compound stock solution. This can sometimes improve solubility.
-
Vortexing/Mixing: Immediately after adding the inhibitor to the media, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.
-
Determine Empirical Solubility Limit: If precipitation persists, it is crucial to determine the practical solubility limit of this compound in your specific cell culture medium. This can be done by preparing a serial dilution and visually inspecting for the highest concentration that remains in solution.
Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| c-Met IC₅₀ | 2.43 nM | N/A (Biochemical Assay) | [1] |
| Cytotoxicity IC₅₀ | 0.14 µM | H460 | [1] |
| 0.20 µM | HT-29 | [1] | |
| 0.26 µM | MKN-45 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro and cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vitro c-Met Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound on purified c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound stock solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white assay plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in kinase reaction buffer containing a constant, low percentage of DMSO.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the c-Met enzyme and substrate solution to each well.
-
Incubate at room temperature for a defined period (e.g., 20-30 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based c-Met Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on HGF-induced c-Met phosphorylation in cultured cells.
Materials:
-
Cancer cell line with detectable c-Met expression (e.g., H460, HT-29)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human HGF
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated c-Met.
Signaling Pathway and Experimental Workflow Diagrams
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. sinobiological.com [sinobiological.com]
- 4. thco.com.tw [thco.com.tw]
- 5. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing c-Met-IN-13 for In Vitro Assays
Welcome to the technical support center for c-Met-IN-13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro experiments using this potent c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] c-Met, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. This compound exerts its effect by binding to the ATP-binding site of the c-Met kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[3]
Q3: How should I store this compound solutions?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C.[2] Stock solutions in DMSO should also be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC₅₀ |
| c-Met | Biochemical Kinase Assay | 2.43 nM[1][2] |
| H460 (Lung Cancer) | Cytotoxicity Assay | 0.14 µM[1] |
| HT-29 (Colon Cancer) | Cytotoxicity Assay | 0.20 µM[1] |
| MKN-45 (Gastric Cancer) | Cytotoxicity Assay | 0.26 µM[1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| c-Met | 2.43[1] |
| c-Kit | 4.42[1] |
| Flt-3 | 6.15[1] |
| Ron | 18.64[1] |
| VEGFR-2 | 295[1] |
| Flt-4 | 540[1] |
| EGFR | >10000[1] |
Experimental Protocols & Workflows
Biochemical c-Met Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC₅₀ of this compound in a cell-free system.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound
-
Luminescence-based kinase activity detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100-1000 times the expected IC₅₀. Then, dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[4]
-
Prepare Master Mix: Prepare a master mix containing the kinase assay buffer, ATP (at a concentration close to its Km for c-Met), and the kinase substrate.
-
Dispense reagents: Add the diluted this compound or DMSO (for control wells) to the wells of the plate.
-
Add Enzyme: Add the recombinant c-Met enzyme to all wells except the "blank" control.
-
Initiate Reaction: Add the Master Mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and detect the remaining ATP (which is inversely proportional to kinase activity) by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
Troubleshooting c-Met-IN-13 instability in solution
Welcome to the technical support center for c-Met-IN-13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent c-Met inhibitor.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues related to the stability of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) | The compound has low aqueous solubility. The high concentration of the DMSO stock leads to the compound crashing out when the solvent environment abruptly changes to aqueous. | 1. Lower the final DMSO concentration: Aim for a final DMSO concentration of <0.5% in your working solution to minimize toxicity to cells and reduce the likelihood of precipitation.[1] 2. Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume. 3. Warm the aqueous buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. Ensure the final solution is at the correct temperature for your experiment. 4. Consider co-solvents: For in vivo studies, co-solvents like PEG400, Tween 80, or carboxymethylcellulose (CMC-Na) can be used to improve solubility.[1] However, their compatibility with your specific in vitro assay must be validated. |
| Loss of compound activity over time in prepared solutions | The compound may be degrading in solution. This can be due to hydrolysis, oxidation, or photodecomposition. The stability is often dependent on the solvent, pH, temperature, and light exposure. | 1. Prepare fresh working solutions: For optimal results, prepare working solutions from a frozen stock solution immediately before each experiment. 2. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the initial DMSO stock solution into smaller, single-use volumes and store at -80°C.[1] 3. Protect from light: Store solutions in amber vials or tubes wrapped in foil to prevent photodecomposition. 4. Use appropriate buffers: If working with aqueous solutions for an extended period, ensure the buffer pH is compatible with the compound's stability. For many kinase inhibitors, a slightly acidic to neutral pH is often preferred. 5. Perform a stability study: If you suspect instability is affecting your results, conduct a simple stability study. Prepare a solution and measure its concentration or activity at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC. |
| Inconsistent experimental results between batches or experiments | This could be due to variability in solution preparation, storage, or handling. It could also be related to the initial quality of the solid compound. | 1. Standardize solution preparation: Ensure a consistent and documented protocol is followed for preparing stock and working solutions every time. 2. Verify stock solution concentration: If possible, verify the concentration of your stock solution using a spectrophotometer (if the molar absorptivity is known) or by HPLC with a calibration curve. 3. Ensure complete dissolution: Before making dilutions, ensure the solid compound is completely dissolved in the stock solvent (e.g., DMSO). Gentle warming or vortexing can aid dissolution. 4. Check for visible precipitates: Before each use, visually inspect solutions for any signs of precipitation. If observed, the solution should not be used. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in an organic solvent. Based on general practices for kinase inhibitors, Dimethyl Sulfoxide (DMSO) is a common choice. For example, you could prepare a 10 mM stock solution in DMSO. Ensure the compound is fully dissolved. This stock solution should then be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q2: What is the recommended storage condition for this compound?
A2: The solid form of this compound should be stored at -20°C for long-term storage. Stock solutions in DMSO should be stored at -80°C.[1] Working solutions in aqueous buffers are generally not recommended for long-term storage and should be prepared fresh for each experiment.
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue with compounds that have low aqueous solubility. To avoid precipitation, try the following:
-
Use a lower concentration of the inhibitor.
-
Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%.[1]
-
Add the inhibitor to the medium while gently vortexing or swirling to ensure rapid mixing.
-
Perform a stepwise dilution as described in the troubleshooting guide.
Q4: Is this compound sensitive to light?
A4: Many organic small molecules, including those with aromatic ring structures like the quinoline core in this compound, can be sensitive to light. It is good laboratory practice to store both solid compound and solutions protected from light. Use amber vials or wrap containers with aluminum foil.
Q5: How can I check if my this compound solution is stable?
A5: The most reliable way to assess the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This would allow you to quantify the amount of intact this compound over time and detect the appearance of any degradation products. A detailed protocol for a general stability assessment is provided below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary. Visually confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber tubes or clear tubes wrapped in foil).
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Solution Stability by HPLC
Objective: To determine the stability of this compound in a given solvent system over time.
Materials:
-
Prepared solution of this compound at a known concentration.
-
HPLC system with a UV detector.
-
A suitable HPLC column (e.g., C18).
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid).
-
Autosampler vials.
Procedure:
-
Method Development (if not already established):
-
Develop an isocratic or gradient HPLC method that provides a sharp, symmetrical peak for this compound with a reasonable retention time.
-
The mobile phase should be optimized to achieve good peak shape. A common starting point for quinoline-based compounds is a mixture of acetonitrile and water with 0.1% formic acid.
-
The UV detector wavelength should be set to the absorbance maximum of this compound.
-
-
Stability Study Execution:
-
Prepare the solution of this compound to be tested (e.g., in PBS with 0.5% DMSO).
-
Immediately after preparation (Time 0), inject an aliquot of the solution onto the HPLC system and record the chromatogram. This will serve as the baseline.
-
Store the solution under the desired test conditions (e.g., room temperature, 4°C, 37°C, protected from light).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot of the solution onto the HPLC.
-
-
Data Analysis:
-
For each time point, determine the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at Time 0.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound instability issues.
References
Improving the bioavailability of c-Met-IN-13 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing c-Met-IN-13 in animal models. The focus is on addressing challenges related to the compound's bioavailability. Due to the limited publicly available pharmacokinetic data for this compound, this guide incorporates general strategies for poorly soluble kinase inhibitors and provides representative data from other c-Met inhibitors to illustrate key concepts.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with poorly soluble compounds like this compound.
| Issue/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| Low or inconsistent plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound leading to low dissolution in the gastrointestinal (GI) tract. | 1. Formulation Optimization: Prepare a suspension or solution using appropriate vehicles. See "Experimental Protocols" for formulation strategies. 2. Particle Size Reduction: If using a suspension, consider micronization or nanomilling of the this compound powder to increase the surface area for dissolution. |
| Rapid metabolism in the gut wall or liver (first-pass effect). | 1. Co-administration with Inhibitors: If the metabolic pathway is known, consider co-administration with a known inhibitor of the relevant enzymes (e.g., CYP enzymes), though this will complicate the interpretation of efficacy studies. 2. Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) injection to bypass the first-pass effect and establish a therapeutic window. | |
| High variability in plasma concentrations between animals. | Inconsistent dosing technique (oral gavage). | 1. Standardize Gavage Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques. Verify the correct placement of the gavage needle. Refer to the "Oral Gavage in Mice" protocol. 2. Vehicle Viscosity: Ensure the formulation has a consistent viscosity to allow for accurate and repeatable dosing. |
| Food effects. | 1. Fasting: Fast animals overnight before dosing to standardize GI conditions. Ensure free access to water. 2. Controlled Feeding: If fasting is not possible, provide a standardized diet and control the time of feeding relative to dosing. | |
| Precipitation of the compound in the formulation before or during administration. | The compound's concentration exceeds its solubility in the chosen vehicle. | 1. Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. See the "Protocol for Solubility Assessment." 2. Use of Co-solvents/Surfactants: Incorporate co-solvents (e.g., PEG400, propylene glycol) or non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to improve solubility. |
| Adverse events in animals post-dosing (e.g., lethargy, weight loss). | Vehicle toxicity. | 1. Vehicle Tolerability Study: Conduct a pilot study with the vehicle alone to assess its tolerability in the chosen animal model. 2. Reduce Vehicle Concentration: If a co-solvent or surfactant is suspected to be the cause, try to reduce its concentration or explore alternative, less toxic excipients. |
| Compound toxicity at high concentrations. | 1. Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations with adverse events to understand the exposure-toxicity relationship. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: The optimal starting dose depends on the specific tumor model and the in vitro IC50 of this compound against the cancer cell line being used. As a general starting point for a potent c-Met inhibitor (IC50 in the low nanomolar range), a dose of 10-25 mg/kg administered orally once or twice daily is often a reasonable starting point. A dose-escalation study is highly recommended to determine the optimal dose for efficacy and tolerability.
Q2: How can I prepare a suitable formulation for oral administration of this compound?
A2: For poorly soluble compounds like this compound, a suspension is often the most practical formulation for initial in vivo studies. A common vehicle for suspensions is 0.5% (w/v) carboxymethylcellulose (CMC) in water. To improve solubility and absorption, you can also explore formulations with co-solvents and surfactants. See the "Formulation Strategies for Poorly Soluble Compounds" protocol for more details.
Q3: What pharmacokinetic parameters should I measure, and what are some representative values for oral c-Met inhibitors?
A3: Key pharmacokinetic parameters to measure include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, which represents total drug exposure.
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Oral Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
Below are tables with representative pharmacokinetic data for other c-Met inhibitors in mice and rats. Note: This data is for illustrative purposes and may not be representative of this compound.
Table 1: Representative Pharmacokinetic Parameters of Oral c-Met Inhibitors in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%F) |
| Capmatinib | 10 | ~1500 | ~2 | ~6000 | ~40% |
| Tepotinib | 10 | ~800 | ~4 | ~7500 | ~60% |
| Crizotinib | 25 | ~1200 | ~4 | ~15000 | ~25% |
Table 2: Representative Pharmacokinetic Parameters of Oral c-Met Inhibitors in Rats
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%F) |
| Capmatinib | 10 | ~1800 | ~4 | ~12000 | ~50% |
| Tepotinib | 10 | ~1000 | ~6 | ~15000 | ~70% |
| Crizotinib | 25 | ~900 | ~6 | ~18000 | ~30% |
Data compiled and approximated from publicly available preclinical studies for illustrative purposes.
Q4: Should I be concerned about the c-Met inhibitor I'm using also inhibiting other kinases?
A4: Yes, kinase inhibitors can have off-target effects. This compound is reported to be a potent c-Met inhibitor with an IC50 of 2.43 nM. It is important to be aware of its selectivity profile against other kinases to properly interpret your results. If significant off-target activity is known, consider including control experiments to account for these effects.
Experimental Protocols
Protocol for Solubility Assessment (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in various vehicles.
Materials:
-
This compound powder
-
Selected vehicles (e.g., water, PBS, 0.5% CMC, 10% PEG400 in water, 5% Tween® 80 in water)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the test vehicle to the vial.
-
Seal the vial and place it on an orbital shaker set at 37°C.
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or LC-MS/MS method.
-
Calculate the solubility in the original vehicle, accounting for the dilution factor.
Formulation Strategies for Poorly Soluble Compounds
Below are examples of common formulations used in preclinical oral dosing studies.
1. Simple Suspension:
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water.
-
Preparation: Gradually add the CMC powder to the water while stirring vigorously to avoid clumping. Allow the mixture to stir until a clear, viscous solution is formed. Weigh the required amount of this compound and add it to the vehicle. Homogenize using a sonicator or a mechanical homogenizer to ensure a uniform suspension.
2. Co-solvent Formulation:
-
Vehicle: 10% PEG400, 90% Saline.
-
Preparation: Mix the PEG400 and saline. Add the this compound powder and vortex/sonicate until dissolved or uniformly suspended. Note: The final concentration of the co-solvent should be tested for tolerability in the animals.
3. Surfactant-based Formulation:
-
Vehicle: 2% Tween® 80 in deionized water.
-
Preparation: Prepare the 2% Tween® 80 solution. Add the this compound powder and homogenize. Surfactants can help to wet the compound and improve its dissolution.
Protocol for Oral Gavage in Mice
This protocol provides a standardized method for oral administration of formulations.
Materials:
-
Appropriately sized gavage needles (typically 20-22 gauge for adult mice).
-
Syringes.
-
The prepared this compound formulation.
Procedure:
-
Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the stomach.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Passage into Esophagus: The needle should pass smoothly into the esophagus. If resistance is met, do not force it. Withdraw the needle and re-attempt.
-
Dose Administration: Once the needle is correctly positioned in the stomach (pre-measure the needle length from the mouth to the last rib), administer the formulation slowly and steadily.
-
Withdrawal: After administration, gently withdraw the needle in the same path it was inserted.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes post-dosing.
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and its downstream effects.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for formulation development to improve oral bioavailability.
Troubleshooting Logic for Low Plasma Exposure
Caption: A logical approach to troubleshooting low drug plasma levels.
Technical Support Center: Overcoming Resistance to c-Met-IN-13 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the c-Met inhibitor, c-Met-IN-13, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase.[1] It functions by competing with ATP for the binding site in the kinase domain of the c-Met receptor. This prevents the autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[2][3]
Q2: We are observing a decrease in the efficacy of this compound over time in our cell culture experiments. What are the potential reasons?
A2: Decreased efficacy of this compound over time is likely due to the development of acquired resistance. The primary mechanisms of resistance to c-Met inhibitors fall into two main categories:
-
On-target alterations: These involve genetic changes within the MET gene itself. Secondary mutations in the c-Met kinase domain, such as D1228 and Y1230 mutations, can interfere with the binding of type 1 c-Met inhibitors.[4]
-
Off-target mechanisms (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent the c-Met blockade. Common bypass tracks include the upregulation of other receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), or the activation of downstream signaling cascades such as the mTOR and Wnt/β-catenin pathways.[5][6]
Q3: How can we confirm if our cancer cells have developed resistance to this compound?
A3: Resistance can be confirmed by the following methods:
-
Determine the IC50 value: Perform a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the IC50 value compared to the parental (sensitive) cell line indicates resistance.
-
Western Blot Analysis: Assess the phosphorylation status of c-Met and key downstream signaling proteins (e.g., Akt, ERK, mTOR, β-catenin) in the presence and absence of this compound. Resistant cells may show sustained downstream signaling despite c-Met inhibition.
-
Gene Sequencing: Sequence the kinase domain of the MET gene to identify potential resistance mutations.
Troubleshooting Guide
Problem 1: My cells are showing intrinsic (primary) resistance to this compound.
| Possible Cause | Troubleshooting Step |
| Low or absent c-Met expression. | Confirm c-Met expression levels in your cell line using Western Blot or qPCR. This compound will not be effective in cells that do not depend on c-Met signaling. |
| Pre-existing mutations in the c-Met kinase domain. | Sequence the MET gene to check for mutations that may confer primary resistance. |
| Co-activation of other receptor tyrosine kinases (e.g., EGFR). | Profile the expression and activation status of other relevant RTKs. Consider a combination therapy approach. |
Problem 2: My cells have developed acquired resistance to this compound.
| Possible Cause | Troubleshooting Step |
| Bypass Signaling Pathway Activation | |
| Upregulation of the mTOR pathway. | Perform Western blot analysis for phosphorylated mTOR (p-mTOR) and its downstream effectors (p-p70S6K, p-4E-BP1). Consider combination therapy with an mTOR inhibitor like everolimus.[6] |
| Activation of the Wnt/β-catenin pathway. | Assess the levels of active β-catenin by Western blot. Consider combination therapy with a Wnt pathway inhibitor like XAV939.[6] |
| Upregulation of EGFR signaling. | Analyze the phosphorylation status of EGFR. A combination of c-Met and EGFR inhibitors may be effective.[7] |
| On-Target Mutations | |
| Secondary mutations in the c-Met kinase domain. | Sequence the MET kinase domain to identify resistance mutations. Depending on the mutation, switching to a different class of c-Met inhibitor (e.g., a type II inhibitor) might be effective.[4] |
Quantitative Data Summary
Table 1: IC50 Values of c-Met Inhibitors in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| MU Melanoma | SU11274 | 1.5 | 10 | ~6.7 | [5] |
| RU Melanoma | SU11274 | 1.0 | 10 | 10 | [5] |
| H2170 NSCLC | SU11274 | 3.5 | 12 | ~3.4 | [2] |
| H358 NSCLC | SU11274 | 2.5 | 11 | 4.4 | [2] |
| EBC-1 NSCLC | PHA-665752 | ~0.031 | 5.0 | ~160 | [8] |
Table 2: Efficacy of Combination Therapies in Overcoming c-Met Inhibitor Resistance
| Cell Line | Combination Therapy | Single Agent Inhibition | Combination Inhibition | Reference |
| H2170 NSCLC | SU11274 (2 µM) + Tyrphostin AG1478 (0.5 µM) | 25.5% (SU11274), 21.5% (Tyrphostin) | 65.2% | [5] |
| H358 NSCLC (Resistant) | Erlotinib + SU11274 + Everolimus | 34% (double combination) | 95% | [5] |
| RU Melanoma (Resistant) | SU11274 (5 µM) + Everolimus (1 µM) + XAV939 (15 µM) | - | 95% | [6] |
| MU Melanoma (Resistant) | SU11274 (5 µM) + Everolimus (1 µM) + XAV939 (15 µM) | - | 65% | [6] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Add varying concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for Protein Phosphorylation
This protocol is used to detect the phosphorylation status of c-Met and downstream signaling proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total protein as a loading control.
Establishing Drug-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
This compound
-
Cell culture medium and supplies
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by continuously exposing the cells to a low concentration of this compound (e.g., the IC20).
-
Culture the cells until they resume a normal growth rate.
-
Gradually increase the concentration of this compound in a stepwise manner. Allow the cells to recover and proliferate at each new concentration.
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a significant fold-increase in IC50 is achieved (e.g., >10-fold), the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Bypass signaling pathways as a mechanism of resistance to c-Met inhibition.
Caption: Experimental workflow for selecting a combination therapy to overcome resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - IC50 of RTKIs and Combinations for Parental and Resistant NSCLC cell lines. - figshare - Figshare [figshare.com]
- 3. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting c-Met in melanoma: Mechanism of resistance and efficacy of novel combinatorial inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
c-Met-IN-13 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with the c-Met inhibitor, c-Met-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, migration, and invasion.[2][3] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. This compound exerts its effects by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.
Q2: What are the key downstream signaling pathways affected by this compound?
A2: The binding of hepatocyte growth factor (HGF) to c-Met activates several intracellular signaling cascades. The primary pathways inhibited by this compound include:
-
RAS/MAPK Pathway: Regulates cell proliferation.
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
STAT Pathway: Involved in cell growth and differentiation.
By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on c-Met signaling.
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated cytotoxic activity in various human cancer cell lines, including:
-
H460 (Non-small cell lung cancer)
-
HT-29 (Colon cancer)
-
MKN-45 (Gastric cancer)[1]
The sensitivity of a particular cell line to this compound will depend on its level of c-Met expression and its dependence on c-Met signaling for survival and proliferation.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase | IC₅₀ (nM) |
| c-Met | 2.43 |
| c-kit | 4.42 |
| Flt-3 | 6.15 |
| Ron | 18.64 |
| VEGFR-2 | 295 |
| Flt-4 | 540 |
| EGFR | >10000 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| H460 | Non-small cell lung | 0.14 |
| HT-29 | Colon | 0.20 |
| MKN-45 | Gastric | 0.26 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (MTT) Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency and perform a cell count for each experiment. |
| Edge Effects in 96-well Plate | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Sub-optimal this compound Concentration Range | Perform a dose-response curve with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal range for your cell line. |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution of the formazan crystals by pipetting up and down after adding the solubilization buffer. Incubate for a sufficient time to allow for complete solubilization. |
| DMSO Cytotoxicity | Prepare a vehicle control with the highest concentration of DMSO used in the experiment to ensure that the observed effects are not due to the solvent. Keep the final DMSO concentration below 0.5%. |
| HGF Concentration in Media | The concentration of HGF in the serum of your culture media can significantly impact the efficacy of c-Met inhibitors. For paracrine-activated cell lines (expressing c-Met but not HGF), consider serum-starving the cells prior to treatment and adding a defined, physiological concentration of HGF (e.g., 0.5-1 ng/mL) to standardize the assay conditions. |
Issue 2: Inconsistent or Weak Signal in Western Blot for Phospho-c-Met
| Potential Cause | Troubleshooting Steps |
| Low Basal Phosphorylation | For cell lines with low endogenous c-Met activity, stimulate the cells with HGF (e.g., 50 ng/mL for 15-30 minutes) prior to lysis to induce c-Met phosphorylation. |
| Phosphatase Activity | Immediately place cells on ice after treatment and use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. |
| Poor Antibody Quality | Use a phospho-c-Met antibody that has been validated for Western blotting. Check the antibody datasheet for recommended dilutions and blocking conditions. |
| Insufficient Protein Loading | Load a sufficient amount of total protein (typically 20-40 µg) per lane to detect low-abundance phosphorylated proteins. |
| Sub-optimal Blocking | Use a blocking buffer recommended for phospho-antibodies, such as 5% BSA in TBST, as milk can sometimes interfere with the detection of phosphorylated proteins. |
| Stripping and Reprobing Issues | When probing for total c-Met after phospho-c-Met, ensure that the stripping procedure is complete but not so harsh that it removes a significant amount of protein. Consider running parallel gels for phospho and total protein detection. |
Issue 3: Difficulty in Reproducing In Vitro Kinase Assay IC₅₀ Values
| Potential Cause | Troubleshooting Steps |
| Incorrect ATP Concentration | The IC₅₀ value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration. Use an ATP concentration that is close to the Kₘ of the c-Met kinase for ATP to obtain physiologically relevant and reproducible IC₅₀ values. |
| Enzyme Concentration and Activity | The activity of the recombinant c-Met kinase can vary between batches. Titrate the enzyme to determine the optimal concentration that results in a linear reaction rate over the course of the assay. |
| Inhibitor Solubility | Ensure that this compound is fully dissolved in the assay buffer. Precipitated inhibitor will lead to an inaccurate assessment of its potency. |
| Assay Incubation Time | The incubation time should be within the linear range of the kinase reaction. A time course experiment should be performed to determine the optimal incubation time. |
| Data Analysis | Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC₅₀ value. Ensure that the top and bottom of the curve are well-defined. |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., H460, HT-29, MKN-45) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of c-Met Phosphorylation
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. For HGF stimulation, serum-starve the cells for 12-24 hours, then pre-treat with this compound at the desired concentrations for 2 hours before stimulating with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Reprobing: To assess total c-Met or a loading control (e.g., β-actin or GAPDH), the membrane can be stripped and reprobed with the respective primary antibodies.
In Vitro c-Met Kinase Assay
-
Assay Setup: In a 96-well plate, add the reaction buffer, recombinant c-Met kinase, and a specific substrate (e.g., a poly-Glu-Tyr peptide).
-
Inhibitor Addition: Add serially diluted this compound or a vehicle control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to the Kₘ of c-Met for ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
Addressing unexpected cytotoxicity of c-Met-IN-13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues when using c-Met-IN-13 in your research. Our aim is to help you identify and resolve experimental challenges, particularly those related to unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is a potent inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 2.43 nM.[1] It is expected to induce cytotoxicity in cancer cell lines that are dependent on the c-Met signaling pathway for their proliferation and survival. The cytotoxic effects are typically concentration- and time-dependent.[1]
Q2: We are observing cytotoxicity in a cell line that does not express high levels of c-Met. What could be the cause?
A2: This could be due to off-target effects of this compound. While it is a potent c-Met inhibitor, it also shows activity against other kinases at higher concentrations. This is a known phenomenon among kinase inhibitors, where unexpected cytotoxicity can arise from inhibition of secondary targets.
Q3: The level of cytotoxicity we observe is much higher than what is reported in the literature for similar cell lines. What are the possible reasons?
A3: Several factors could contribute to this discrepancy:
-
Compound Stability and Solubility: The compound may have precipitated out of solution, leading to inaccurate concentrations.
-
Off-Target Effects: At the concentration you are using, this compound might be inhibiting other essential kinases, leading to enhanced cell death.
-
Cell Line Specific Factors: Your specific cell line may have a unique sensitivity profile or genetic background that makes it more susceptible to the off-target effects of the inhibitor.
-
Experimental Conditions: Differences in cell density, serum concentration in the media, or the duration of the experiment can all influence the observed cytotoxicity.
Q4: How can we distinguish between on-target c-Met inhibition and off-target effects as the cause of the observed cytotoxicity?
A4: A multi-pronged approach is recommended:
-
c-Met Rescue Experiment: If the cytotoxicity is on-target, its effects should be rescued by activating the c-Met pathway downstream of the receptor.
-
Kinome Profiling: A comprehensive kinome scan can identify other kinases that are inhibited by this compound at the concentrations showing unexpected cytotoxicity.
-
Use of a Structurally Unrelated c-Met Inhibitor: Comparing the effects of this compound with another c-Met inhibitor that has a different off-target profile can help to delineate on- and off-target effects.
-
CRISPR/Cas9 Knockout: Genetically removing c-Met from the target cells can help determine if the drug's efficacy is dependent on the presence of its intended target.[2]
Troubleshooting Guides
Problem 1: Higher than Expected Cytotoxicity
This guide will walk you through a series of experiments to determine the cause of unexpectedly high cytotoxicity observed with this compound.
Decision Tree for Troubleshooting Unexpected Cytotoxicity
Caption: A decision tree to guide the investigation of unexpected cytotoxicity.
Experimental Workflow for Troubleshooting
Caption: A general workflow for troubleshooting unexpected cytotoxicity.
Data Presentation: this compound Selectivity Profile
The following table summarizes the known inhibitory activity of this compound against a panel of kinases. This data can be used to hypothesize potential off-target effects.
| Kinase | IC50 (nM) | Reference |
| c-Met | 2.43 | [1] |
| c-kit | 4.42 | [1] |
| Flt-3 | 6.15 | [1] |
| Ron | 18.64 | [1] |
| VEGFR-2 | 295 | [1] |
| Flt-4 | 540 | [1] |
| EGFR | >10000 | [1] |
This table indicates that at concentrations significantly above the c-Met IC50, this compound may inhibit other kinases such as c-kit, Flt-3, and Ron, which could contribute to unexpected cytotoxicity.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Plate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Include controls for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Read the absorbance at the wavelength specified in the kit's protocol.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.[3][4][5]
Protocol 3: Kinome Profiling (General Overview)
Kinome profiling services are commercially available and provide a broad assessment of a compound's selectivity. The general principle involves testing the ability of your compound to inhibit the activity of a large panel of recombinant kinases.
General Steps:
-
Provide a sample of this compound at a specified concentration.
-
The service provider will perform in vitro kinase activity assays against their panel of kinases in the presence of your compound.
-
The results are typically provided as the percent inhibition of each kinase at the tested concentration or as IC50 values for a selection of inhibited kinases.
-
Analyze the data to identify any off-target kinases that are significantly inhibited by this compound at concentrations relevant to your experiments.
Signaling Pathway Diagram
c-Met Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the c-Met receptor. Understanding this pathway is crucial for interpreting the on-target effects of this compound.
Caption: Simplified c-Met signaling pathway leading to cell proliferation, survival, and migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 5. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
c-Met-IN-13 protocol refinement for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using c-Met-IN-13, a potent c-Met inhibitor. The information is designed to assist in protocol refinement for specific cell lines and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Its mechanism of action is to bind to the ATP-binding site of the c-Met kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[2] Dysregulation of the c-Met pathway, which includes signaling cascades like RAS/MAPK and PI3K/AKT, is implicated in cell proliferation, survival, and motility in various cancers.[3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that are "addicted" to the c-Met signaling pathway. This typically includes cell lines with c-Met gene amplification or significant c-Met overexpression, leading to constitutive activation of the receptor.[4] Efficacy has been demonstrated in non-small cell lung cancer (e.g., NCI-H1993) and gastric cancer cell lines (e.g., MKN-45, SNU-5) with known c-Met alterations.[1][2]
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it further in cell culture medium to the desired working concentrations. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound will vary depending on the cell line's sensitivity and the assay duration. Based on its potent enzymatic IC50 of 2.43 nM, a good starting point for cell-based assays is a concentration range from 1 nM to 1 µM.[1] For initial experiments, a broad range of concentrations is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q5: How long should I incubate cells with this compound?
A5: The optimal incubation time depends on the specific experimental endpoint. For cell viability assays like the MTT assay, a 72-hour incubation period is commonly used to observe significant anti-proliferative effects.[1] For signaling pathway analysis by Western blotting, shorter incubation times (e.g., 1, 6, or 24 hours) are typically sufficient to observe inhibition of c-Met phosphorylation and downstream effectors.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| c-Met | 2.43 | Enzymatic Assay |
Table 1: In vitro enzymatic inhibitory activity of this compound.
Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | c-Met Status | IC50 (µM) |
| H460 | Non-Small Cell Lung | Not Specified | 0.14 |
| HT-29 | Colorectal | Not Specified | 0.20 |
| MKN-45 | Gastric | Amplified | 0.26 |
Table 2: Antiproliferative activity of this compound in various cancer cell lines after a 72-hour treatment, as determined by MTT assay.[1]
Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| c-Met | 2.43 |
| c-Kit | 4.42 |
| Flt-3 | 6.15 |
| Ron | 18.64 |
| VEGFR-2 | 295 |
| Flt-4 | 540 |
| EGFR | >10000 |
Table 3: Kinase selectivity profile of this compound, demonstrating high selectivity for c-Met.[1]
Experimental Protocols
Protocol for Determining IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific adherent cell line.
Materials:
-
This compound
-
DMSO
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., from 1 nM to 1 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[5][6]
-
Protocol for Western Blot Analysis of c-Met Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on c-Met phosphorylation.
Materials:
-
This compound
-
DMSO
-
Cancer cell line with detectable c-Met expression
-
Complete cell culture medium
-
Hepatocyte Growth Factor (HGF), if stimulating the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If investigating ligand-induced phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-6 hours).
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for the last 15-30 minutes of the inhibitor treatment.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[7][8][9][10][11]
-
Troubleshooting Guides
Troubleshooting for Cell Viability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Inaccurate pipetting. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate or fill them with PBS; Use calibrated multichannel pipettes. |
| Low signal or no dose-response | Incorrect drug concentration; Cell line is resistant to the inhibitor; Insufficient incubation time. | Verify the stock solution concentration and dilutions; Use a positive control cell line known to be sensitive to c-Met inhibition; Increase the incubation time (e.g., up to 96 hours). |
| Inhibitor precipitates in the culture medium | Poor solubility of the compound at the tested concentration. | Ensure the final DMSO concentration is low (typically <0.5%); Prepare fresh dilutions for each experiment; Briefly sonicate the stock solution before dilution. |
| High background in MTT assay | Contamination of the cell culture; Phenol red in the medium can interfere with absorbance readings. | Regularly check for microbial contamination; Use phenol red-free medium for the assay. |
Troubleshooting for Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no phospho-c-Met signal | Low level of basal c-Met phosphorylation in the chosen cell line; Ineffective HGF stimulation; Phosphatase activity during sample preparation. | Stimulate cells with HGF; Use a positive control cell line with high c-Met activity; Always use fresh lysis buffer with phosphatase inhibitors. |
| High background | Insufficient blocking; Primary or secondary antibody concentration is too high. | Increase blocking time or try a different blocking agent (e.g., BSA for phospho-antibodies); Optimize antibody dilutions.[7][8][9] |
| Non-specific bands | Antibody cross-reactivity; Protein degradation. | Use a more specific antibody; Ensure fresh lysis buffer with protease inhibitors is used and samples are kept on ice.[10][11] |
| Inconsistent loading control signal | Inaccurate protein quantification; Uneven transfer. | Carefully perform protein quantification and ensure equal loading; Check the transfer efficiency using Ponceau S staining. |
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in a cell line.
Caption: A logical workflow for troubleshooting suboptimal experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating the Anti-Tumor Efficacy of c-Met-IN-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anti-tumor effects of c-Met-IN-13 against other established c-Met inhibitors. The data presented is intended to offer an objective overview of its performance, supported by experimental evidence and detailed protocols to aid in the design and interpretation of related research.
Introduction to c-Met Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Its ligand, hepatocyte growth factor (HGF), activates the c-Met receptor, triggering downstream signaling cascades, including the PI3K/Akt, MAPK/RAS, and STAT pathways.[2] Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1] c-Met inhibitors are broadly classified into small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, with several agents, such as Crizotinib, Cabozantinib, and Capmatinib, having received FDA approval for the treatment of various malignancies.[3]
This compound: A Potent and Selective Inhibitor
This compound is a potent, small-molecule inhibitor of the c-Met receptor. Preclinical data demonstrates its high affinity for c-Met and its efficacy in inhibiting the proliferation of various cancer cell lines.
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro potency and cytotoxic activity of this compound in comparison to other well-characterized c-Met inhibitors.
Table 1: Kinase Inhibitory Potency (IC50)
| Compound | c-Met (nM) | c-kit (nM) | Flt-3 (nM) | Ron (nM) | VEGFR-2 (nM) | Flt-4 (nM) | EGFR (nM) |
| This compound | 2.43 | 4.42 | 6.15 | 18.64 | 295 | 540 | >10000 |
| Crizotinib | ~1-20 | - | - | - | - | - | - |
| Cabozantinib | 1.3 | 4.6 | 11.3 | - | 0.035 | - | - |
| Capmatinib | 0.13 | - | - | - | - | - | - |
| Tivantinib | ~350-500 | - | - | - | - | - | - |
Note: IC50 values for comparator compounds are approximate ranges gathered from various sources and may vary depending on the specific assay conditions.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound | H460 (Lung) | HT-29 (Colon) | MKN-45 (Gastric) | NCI-H929 (Multiple Myeloma) | JJN3 (Multiple Myeloma) |
| This compound | 0.14 | 0.20 | 0.26 | - | - |
| Crizotinib | - | - | <0.2 | 0.53 | 3.01 |
| Cabozantinib | - | - | - | - | - |
| Capmatinib | - | - | - | - | - |
| Tivantinib | - | - | - | - | - |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: Key experimental workflows for inhibitor validation.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or comparator compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[4][5][6][7][8]
In Vitro Kinase Assay
-
Reaction Setup: In a kinase assay buffer, combine recombinant human c-Met enzyme with varying concentrations of the inhibitor.
-
Initiation: Start the reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using methods such as radioactivity detection (32P-ATP), fluorescence-based assays, or ELISA. The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[9][10][11][12][13]
Western Blot Analysis
-
Cell Lysis: Treat cancer cells with the c-Met inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total c-Met, phosphorylated c-Met (p-c-Met), and downstream signaling molecules (e.g., Akt, p-Akt, ERK, p-ERK).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2][14][15]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MKN-45 or H460) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound or a vehicle control orally or intraperitoneally at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.[16][17][18][19][20]
Conclusion
The preclinical data presented in this guide highlight this compound as a highly potent and selective inhibitor of the c-Met receptor with significant anti-proliferative activity against various cancer cell lines. Its performance, when compared to established c-Met inhibitors, suggests it is a promising candidate for further investigation. The provided experimental protocols offer a framework for researchers to independently validate these findings and explore the full therapeutic potential of this compound.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. In vitro kinase assay [bio-protocol.org]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic antitumor effects of cMet inhibitor in combination with anti-VEGF in colorectal cancer patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of c-Met Kinase Inhibitors: c-Met-IN-13 versus Crizotinib
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, implicated in numerous human cancers, remains a critical target for therapeutic intervention. Its dysregulation can drive tumor growth, proliferation, and metastasis.[1] This guide provides an objective comparison of a novel c-Met inhibitor, c-Met-IN-13, with the established multi-targeted kinase inhibitor, Crizotinib, focusing on their performance as c-Met inhibitors based on available preclinical data.
Overview of this compound and Crizotinib
This compound is a potent and selective inhibitor of c-Met kinase.[2] It belongs to a series of 4-(2-fluorophenoxy)quinoline derivatives and has demonstrated significant in vitro activity against c-Met and various cancer cell lines.[2]
Crizotinib is an FDA-approved oral medication that targets multiple receptor tyrosine kinases, including ALK, ROS1, and c-Met.[1] It is a potent ATP-competitive inhibitor that has shown clinical efficacy in cancers with specific genetic alterations, such as MET amplification.[1]
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound and Crizotinib against c-Met kinase and their antiproliferative effects on various cancer cell lines. It is important to note that this data is compiled from different studies, and direct head-to-head comparisons in the same experimental settings are not publicly available.
Table 1: In Vitro c-Met Kinase Inhibition
| Inhibitor | c-Met IC₅₀ (nM) | Source |
| This compound | 2.43 | [2] |
| Crizotinib | ~5-11 | [1] |
Table 2: In Vitro Antiproliferative Activity (IC₅₀)
| Inhibitor | H460 (Lung Cancer) | HT-29 (Colon Cancer) | MKN-45 (Gastric Cancer) | GTL-16 (Gastric Cancer) | Source |
| This compound | 0.14 µM | 0.20 µM | 0.26 µM | Not Reported | [2] |
| Crizotinib | Not Reported | Not Reported | Not Reported | ~10 nM | [1] |
Table 3: Kinase Selectivity Profile (IC₅₀ in nM)
| Kinase | This compound[2] | Crizotinib |
| c-Met | 2.43 | ~5-11 [1] |
| c-Kit | 4.42 | - |
| Flt-3 | 6.15 | - |
| Ron | 18.64 | - |
| VEGFR-2 | 295 | - |
| Flt-4 | 540 | - |
| EGFR | >10000 | - |
| ALK | - | ~20-45 |
| ROS1 | - | Potent Inhibitor |
Note: A comprehensive, directly comparable selectivity panel for both inhibitors was not available. The data for Crizotinib's selectivity against ALK and ROS1 is well-established, while the provided data for this compound is from the initial discovery study.
Experimental Methodologies
The following are generalized protocols for the key experiments cited in this comparison. Specific parameters may have varied between the individual studies from which the data was obtained.
In Vitro c-Met Kinase Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified c-Met kinase by 50% (IC₅₀).
General Protocol:
-
Recombinant human c-Met kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
The inhibitor (this compound or Crizotinib) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of ATP remaining is measured, or by using a labeled antibody that specifically recognizes the phosphorylated substrate.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Proliferation/Viability Assay (MTT Assay)
Objective: To measure the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
General Protocol:
-
Cancer cells (e.g., H460, HT-29, MKN-45) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the inhibitor (this compound or Crizotinib) or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
The IC₅₀ value, the concentration of inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Western Blot Analysis for c-Met Phosphorylation
Objective: To qualitatively or quantitatively assess the ability of the inhibitors to block the phosphorylation (activation) of c-Met within cancer cells.
General Protocol:
-
Cancer cells are cultured and then treated with the inhibitor at various concentrations for a specific duration.
-
In some experiments, the cells are stimulated with Hepatocyte Growth Factor (HGF), the ligand for c-Met, to induce receptor phosphorylation.
-
The cells are lysed to extract total cellular proteins.
-
The protein concentration of each lysate is determined to ensure equal loading.
-
The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of c-Met (p-c-Met).
-
A primary antibody against total c-Met and a loading control protein (e.g., GAPDH or β-actin) are also used on separate or stripped blots for comparison.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent or fluorescent substrate is added, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to p-c-Met can then be quantified.
Visualizing the Mechanisms and Workflows
To better understand the context of this comparison, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: A general workflow for the preclinical evaluation of c-Met inhibitors.
Discussion and Conclusion
Based on the available in vitro data, this compound demonstrates high potency against the c-Met kinase, with an IC₅₀ value in the low nanomolar range, comparable to or slightly more potent than Crizotinib in biochemical assays.[1][2] In cellular assays, this compound shows antiproliferative activity against lung, colon, and gastric cancer cell lines in the sub-micromolar range.[2]
Crizotinib, as a multi-targeted inhibitor, has a broader spectrum of activity, potently inhibiting ALK and ROS1 in addition to c-Met. This multi-targeting can be advantageous in cancers driven by these other kinases but may also contribute to a different side-effect profile compared to a more selective inhibitor. The selectivity panel for this compound, although limited, suggests a high degree of selectivity for c-Met over EGFR, which is a desirable characteristic to minimize off-target effects.[2]
A significant gap in the current comparison is the lack of publicly available in vivo data for this compound. In contrast, Crizotinib has been extensively studied in preclinical and clinical settings, demonstrating antitumor activity in xenograft models and clinical benefit in patients with MET-amplified cancers.[1]
References
Comparative Analysis of c-Met Tyrosine Kinase Inhibitors: c-Met-IN-13 vs. Cabozantinib
A Guide for Researchers in Oncology and Drug Development
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[2][4][5] This guide provides a comparative analysis of two small-molecule inhibitors targeting c-Met: c-Met-IN-13, a highly potent and selective inhibitor, and Cabozantinib, an FDA-approved multi-kinase inhibitor that targets c-Met among other tyrosine kinases.
This document synthesizes available preclinical data to objectively compare their biochemical potency, kinase selectivity, and cellular activity, supplemented with detailed experimental protocols and pathway diagrams to aid researchers in their work.
Mechanism of Action
This compound is a potent and selective inhibitor that specifically targets the ATP-binding pocket of the c-Met kinase, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[6] Its high selectivity is a key characteristic, designed to minimize off-target effects.
Cabozantinib is a multi-targeted tyrosine kinase inhibitor.[7][8] Its mechanism of action involves the simultaneous inhibition of multiple receptor tyrosine kinases, including MET, VEGFR2, RET, AXL, KIT, and FLT3.[9][10][11][12] This broad-spectrum activity allows it to disrupt several key oncogenic processes at once, such as tumor angiogenesis, invasion, and metastasis.[8][9][13]
Caption: The c-Met signaling pathway and points of inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the reported biochemical potency and cellular activity of this compound and Cabozantinib based on available data. It is important to note that these values are derived from separate studies and direct head-to-head comparisons may yield different results.
Table 1: Biochemical Potency and Kinase Selectivity Profile
| Target Kinase | This compound IC₅₀ (nM) | Cabozantinib IC₅₀ (nM) |
| c-Met | 2.43 [6] | Potent inhibitor; specific IC₅₀ not detailed in reviewed sources, but targets MET as a primary kinase.[9][10][14] |
| VEGFR-2 | 295[6] | Primary Target[12][14] |
| c-Kit | 4.42[6] | Target[10][12] |
| Flt-3 | 6.15[6] | Target[10][12] |
| Ron | 18.64[6] | Not specified |
| RET | Not specified | Primary Target[10][12][14] |
| AXL | Not specified | Primary Target[9][10] |
| EGFR | >10,000[6] | Not specified |
Table 2: Cellular Antiproliferative Activity (IC₅₀)
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Cabozantinib IC₅₀ (µM) |
| H460 | Lung Cancer | 0.14[6] | Data not available |
| HT-29 | Colon Cancer | 0.20[6] | Data not available |
| MKN-45 | Gastric Cancer | 0.26[6] | Data not available |
| MDA-MB-231 | Breast Cancer | 0.42[6] | Data not available |
| TT | Medullary Thyroid Cancer | Data not available | Potently inhibits proliferation[14][15] |
| Renal Cell Carcinoma Lines | Renal Cancer | Data not available | >10 (50% inhibition not reached in some lines without HGF stimulation)[16] |
Analysis:
-
Potency: At a biochemical level, this compound is a highly potent inhibitor of c-Met with an IC₅₀ in the low nanomolar range.[6]
-
Selectivity: this compound demonstrates high selectivity for c-Met, with significantly less activity against VEGFR-2 and virtually no activity against EGFR.[6] In contrast, Cabozantinib is intentionally designed as a multi-kinase inhibitor, potently targeting VEGFR2, RET, and AXL in addition to MET.[10][12] This broader profile can be advantageous for targeting tumors reliant on multiple signaling pathways but may also contribute to a different side-effect profile.
-
Cellular Activity: this compound shows effective antiproliferative activity against a panel of cancer cell lines with IC₅₀ values in the sub-micromolar range.[6] Cabozantinib's cellular effects are potent in models driven by its primary targets (e.g., RET-mutant thyroid cancer) and it has demonstrated significant antitumor activity in vivo.[14][15][17][18]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.
Caption: Experimental workflow for comparing kinase inhibitors.
Biochemical c-Met Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[19][20][21]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the c-Met enzyme.
-
Materials:
-
Recombinant human c-Met enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[19]
-
ATP (at a concentration near the Kₘ for c-Met)
-
Test Compounds (this compound, Cabozantinib) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and substrate.
-
Dispense the test compounds at various concentrations into the wells of the plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Add diluted c-Met enzyme to all wells except the "blank" controls.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[19]
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This step also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6][22]
-
Objective: To determine the IC₅₀ of a compound on the proliferation/viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., H460, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[23]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[22]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from a dose-response curve.
-
Western Blotting for Pathway Analysis
This protocol allows for the detection of specific proteins to confirm that the inhibitor is blocking the intended signaling pathway.[1][24]
-
Objective: To assess the effect of inhibitors on the phosphorylation status of c-Met and its downstream effectors (e.g., AKT, ERK).
-
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., nitrocellulose, PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[24]
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Treat cells with the inhibitors at specified concentrations (e.g., around the IC₅₀) for a short period (e.g., 2-4 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of each lysate using an assay like BCA or Bradford.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Incubate the membrane with a specific primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane multiple times with wash buffer (e.g., TBST).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again thoroughly.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation. Use total protein levels and a loading control (e.g., Actin) for normalization. A decrease in the ratio of phosphorylated to total protein indicates successful target inhibition.[25]
-
References
- 1. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 9. cabometyxhcp.com [cabometyxhcp.com]
- 10. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 14. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Cell Viability Assay [bio-protocol.org]
- 23. Cell viability assays | Abcam [abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of c-Met Inhibitors in c-Met Amplified Cancer Models
Note to the reader: Publicly available efficacy data for a compound specifically named "c-Met-IN-13" in c-Met amplified cancer models is limited. This guide therefore provides a comparative analysis of three well-documented, clinically relevant c-Met tyrosine kinase inhibitors (TKIs): Crizotinib, Capmatinib, and Tepotinib. These agents serve as critical benchmarks for evaluating the therapeutic potential of novel inhibitors targeting the c-Met signaling pathway.
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when aberrantly activated through mechanisms like gene amplification, drives tumor growth, invasion, and metastasis in various cancers, notably non-small cell lung cancer (NSCLC).[1][2] This guide offers a comparative overview of the efficacy of prominent c-Met inhibitors, presenting key preclinical and clinical data to inform researchers, scientists, and drug development professionals.
The c-Met Signaling Pathway and Therapeutic Intervention
The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers a signaling cascade through pathways such as PI3K/Akt, MAPK, and STAT, promoting cell proliferation, survival, and motility.[1][3] In cancers with c-Met amplification, this pathway is constitutively active, leading to uncontrolled tumor growth.[4][5] C-Met inhibitors are designed to block the kinase activity of the c-Met receptor, thereby inhibiting downstream signaling and suppressing tumor progression.[6]
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Effective treatment of MET-amplified non-small cell lung cancer patients with crizotinib: a case description - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET and the immunological landscape of cancer: novel therapeutic strategies for enhanced anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to c-Met-IN-13: Reproducibility and Performance Against Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Met inhibitor, c-Met-IN-13, with other known c-Met inhibitors. This document summarizes key performance data, details experimental protocols for reproducibility, and visualizes the underlying biological pathways and experimental workflows.
Introduction to c-Met Inhibition
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target the c-Met kinase, including this compound and clinically approved drugs such as crizotinib, cabozantinib, tepotinib, and capmatinib. This guide focuses on the available data for this compound and its performance relative to these alternatives.
Performance Comparison of c-Met Inhibitors
The efficacy of c-Met inhibitors is typically evaluated through their half-maximal inhibitory concentration (IC50) against the c-Met kinase and their anti-proliferative effects on cancer cell lines. While direct inter-laboratory reproducibility studies for this compound are not publicly available, we can infer its potential for reproducible results by examining its initial characterization data alongside that of other well-established inhibitors.
Kinase Inhibitory Potency
The following table summarizes the reported IC50 values of this compound and its alternatives against the c-Met kinase. Lower values indicate higher potency.
| Inhibitor | c-Met Kinase IC50 (nM) |
| This compound | 2.43 [1] |
| Crizotinib | ~11[2] |
| Cabozantinib | 1.3[1][3][4] |
| Tepotinib | 3[5] |
| Capmatinib | 0.13[6][7] |
Anti-proliferative Activity in Cancer Cell Lines
The tables below compare the anti-proliferative IC50 values of the inhibitors in three common cancer cell lines: NCI-H460 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), and MKN-45 (gastric cancer), the latter of which is known for MET amplification.
NCI-H460 Cell Line
| Inhibitor | Anti-proliferative IC50 (µM) |
| This compound | 0.14 [1] |
| Crizotinib | ~10 (viability reduced to 58% at 10 µM after 72h)[8] |
| Cabozantinib | 0.0401[1] |
| Tepotinib | Data not available |
| Capmatinib | Data not available |
HT-29 Cell Line
| Inhibitor | Anti-proliferative IC50 (µM) |
| This compound | 0.20 [1] |
| Crizotinib | Data not available |
| Cabozantinib | 9.6[1] |
| Tepotinib | Data not available |
| Capmatinib | Data not available |
MKN-45 Cell Line
| Inhibitor | Anti-proliferative IC50 (µM) |
| This compound | 0.26 [1] |
| Crizotinib | < 0.2[9] |
| Cabozantinib | 0.0069[1] |
| Tepotinib | 0.007[10] |
| Capmatinib | Sensitive, specific IC50 not detailed in the study[11] |
Kinase Selectivity Profile of this compound
The selectivity of an inhibitor for its target kinase over other kinases is a critical factor in its potential for off-target effects. The following table presents the kinase selectivity of this compound against a panel of other kinases.
| Kinase | IC50 (nM) |
| c-Met | 2.43 [1] |
| c-kit | 4.42[1] |
| Flt-3 | 6.15[1] |
| Ron | 18.64[1] |
| VEGFR-2 | 295[1] |
| Flt-4 | 540[1] |
| EGFR | >10000[1] |
Experimental Protocols
Reproducibility of experimental results is fundamental to scientific research. Below are the detailed methodologies for the key assays used to characterize this compound, based on the original reporting study.
c-Met Kinase Activity Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit or similar luminescence-based detection system
-
Test compound (this compound or alternatives) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing the c-Met enzyme and the substrate in the kinase buffer.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., H460, HT-29, MKN-45)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound (this compound or alternatives) dissolved in DMSO
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for a further 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the HGF/c-Met signaling pathway and the point of action for c-Met inhibitors.
Caption: The HGF/c-Met signaling cascade and the inhibitory action of c-Met inhibitors.
General Experimental Workflow for c-Met Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel c-Met inhibitor.
Caption: A generalized workflow for the preclinical assessment of c-Met inhibitors.
Conclusion
This compound demonstrates potent and selective inhibition of the c-Met kinase in initial in vitro studies. Its anti-proliferative activity is notable in the low micromolar to nanomolar range across the tested cell lines. When compared to clinically approved c-Met inhibitors, this compound shows comparable or, in some cases, more potent activity in specific cell lines. However, a comprehensive assessment of its reproducibility across different laboratories is currently limited by the lack of multiple independent studies. The provided experimental protocols from the original research should facilitate such validation efforts. Further in vivo studies and broader cell line profiling would be necessary to fully elucidate the therapeutic potential of this compound relative to established c-Met inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabozantinib (XL184, BMS-907351) | CAS#:849217-68-1 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of c-Met-IN-13 and Other c-Met Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cellular processes including proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway through mechanisms such as gene amplification, mutation, or protein overexpression is a known driver in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[2][3] This guide provides a comparative analysis of a novel c-Met inhibitor, c-Met-IN-13, with other prominent c-Met inhibitors, offering a resource for researchers in the field of oncology drug discovery.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of c-Met. Preclinical data demonstrates its significant enzymatic inhibitory activity and cytotoxic effects against various cancer cell lines.[4] This guide will cross-validate the activity of this compound against other well-characterized c-Met inhibitors, including crizotinib, cabozantinib, capmatinib, and tepotinib, across multiple cancer types.
Comparative In Vitro Activity
The following tables summarize the in vitro potency of this compound and other selected c-Met inhibitors against the c-Met kinase and various cancer cell lines.
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Compound | c-Met | c-Kit | Flt-3 | Ron | VEGFR-2 | Flt-4 | EGFR |
| This compound | 2.43[4] | 4.42[4] | 6.15[4] | 18.64[4] | 295[4] | 540[4] | >10000[4] |
| Crizotinib | 11 (cell-based)[5] | - | - | 20-30 fold selective over RON[5] | - | - | - |
| Cabozantinib | 1.3[6] | 4.6[6] | 11.3[6] | 124[7] | 0.035[6] | 6[7] | - |
| Capmatinib | 0.13[8] | - | - | Inactive[9] | - | - | Inactive[9] |
| Tepotinib | 4[10] | - | - | - | - | - | - |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | This compound | Crizotinib | Cabozantinib | Capmatinib | Tepotinib |
| H460 | Non-Small Cell Lung | 0.14[4] | - | - | - | - |
| HT-29 | Colorectal | 0.20[4] | - | - | - | - |
| MKN-45 | Gastric | 0.26[4] | <0.2[3] | - | - | <0.001[10] |
| MDA-MB-231 | Breast | - | 5.16[2] | - | - | - |
| MCF-7 | Breast | - | 1.5[2] | - | - | - |
| SK-BR-3 | Breast | - | 3.85[2] | - | - | - |
| SNU-5 | Gastric | - | <0.2[3] | - | 0.0012[8] | - |
| EBC-1 | Non-Small Cell Lung | - | - | - | - | 0.009 (p-Met)[10] |
| H1993 | Non-Small Cell Lung | - | - | - | 0.0023[9] | - |
| U-87MG | Glioblastoma | - | - | - | 0.002[8] | - |
| TT | Medullary Thyroid | - | - | 0.094[11] | - | - |
Comparative In Vivo Efficacy
The antitumor activity of these inhibitors has been evaluated in various xenograft models.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Antitumor Effect |
| This compound | U-87 MG (Glioblastoma) | 12.5 mg/kg | 131% Tumor Growth Inhibition[12] |
| Crizotinib | H3122 (NSCLC) | 50 mg/kg/day | 52% reduction in tumor volume[8] |
| Cabozantinib | CRC PDX models | - | Superior anti-tumor effects compared to regorafenib[1] |
| TT (Medullary Thyroid) | - | Dose-dependent tumor growth inhibition[13] | |
| LuCaP 93 & 173.1 (Prostate) | 30 mg/kg | Significantly decreased tumor volume[5] | |
| Capmatinib | EBC-1 (NSCLC) | 10 mg/kg twice daily | Tumor regression[2] |
| HCCLM3 (Liver) | 5 mg/kg daily | Antitumor activity[6] | |
| Tepotinib | Hs746T (Gastric) | 15 mg/kg daily | Complete regression of xenografts[10] |
| LU5349 & LU5406 (NSCLC Brain Metastases) | 125 mg/kg/day | Pronounced tumor regression[14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow.
Caption: The c-Met signaling pathway initiated by HGF binding, leading to the activation of downstream effectors like RAS/MAPK and PI3K/AKT, promoting cancer cell proliferation and survival. This compound acts by inhibiting the c-Met receptor.
Caption: A generalized experimental workflow for the preclinical evaluation of a c-Met inhibitor, from initial in vitro screening to in vivo efficacy studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized methodologies for the key experiments cited in this guide. For specific concentrations and incubation times for this compound, refer to the primary publication by Nan X, et al. in the European Journal of Medicinal Chemistry, 2020.[4]
1. Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the purified c-Met kinase enzyme.
-
Principle: A variety of assay formats can be used, such as FRET-based assays or radiometric assays. In a typical format, the kinase, a substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.
-
General Procedure:
-
Purified recombinant c-Met kinase is incubated with a specific substrate and ATP in a reaction buffer.
-
Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate) is measured using a suitable detection method (e.g., fluorescence or radioactivity).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To determine the cytotoxic or cytostatic effect of the compound on cancer cell lines and calculate the IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
3. Western Blot Analysis for Protein Phosphorylation
-
Objective: To assess the inhibitory effect of the compound on the phosphorylation of c-Met and its downstream signaling proteins.
-
Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of proteins, one can determine the activation state of a signaling pathway.
-
General Procedure:
-
Cancer cells are treated with the test compound for a defined period.
-
Cells are then lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated AKT (p-AKT), total AKT, etc.
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of the protein of interest.
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
General Procedure:
-
A suspension of human cancer cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., orally or via injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., with calipers), and the body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry).
-
The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound demonstrates potent and selective inhibition of the c-Met kinase and exhibits significant anti-proliferative activity against a range of cancer cell lines. Its in vitro and in vivo profiles are comparable to, and in some instances may offer advantages over, other established c-Met inhibitors. The data presented in this guide suggests that this compound is a promising candidate for further preclinical and clinical development. This comparative analysis provides a valuable resource for researchers to contextualize the activity of this compound and to inform the design of future studies in the pursuit of effective targeted therapies for c-Met-driven cancers.
References
- 1. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Low-Dose Crizotinib, a Tyrosine Kinase Inhibitor, Highly and Specifically Sensitizes P-Glycoprotein-Overexpressing Chemoresistant Cancer Cells Through Induction of Late Apoptosis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijsat.org [ijsat.org]
- 13. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of c-Met-IN-13: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of c-Met-IN-13, a potent and cytotoxic small molecule inhibitor. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. These guidelines are intended for researchers, scientists, and drug development professionals actively working with this compound.
Immediate Safety Precautions and Handling
Due to its cytotoxic nature, this compound must be handled with extreme caution.[1] Assume that the compound is highly toxic and carcinogenic. All handling and disposal preparation should be conducted within a certified chemical fume hood or a biological safety cabinet.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Double-gloving with nitrile gloves is required.
-
Lab Coat: A dedicated, disposable lab coat should be worn.
-
Eye Protection: Safety goggles or a face shield must be used.
-
Respiratory Protection: A respirator may be necessary for handling larger quantities or if there is a risk of aerosolization.
This compound Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process. Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
| Waste Type | Description |
| Solid Waste | Includes contaminated consumables such as pipette tips, vials, centrifuge tubes, gloves, bench paper, and any other disposable item that has come into direct contact with this compound. |
| Liquid Waste | Encompasses unused or expired solutions of this compound, as well as solvents used for rinsing contaminated glassware. This includes both aqueous and organic solvent solutions. It is crucial to segregate halogenated and non-halogenated solvent waste.[2][3] |
| Sharps Waste | Consists of any contaminated sharp objects, such as needles, syringes, and razor blades. These must be placed in a designated, puncture-resistant sharps container.[3] |
| Grossly Contaminated Items | Includes items with visible powder or concentrated liquid residue of this compound. These should be treated as highly hazardous and may require special handling as dictated by institutional protocols. |
| Empty Containers | The original container of this compound, even if empty, should be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as liquid hazardous waste.[4][5] |
Step-by-Step Disposal Procedures
Objective: To safely contain, label, and prepare this compound waste for collection by a certified hazardous waste disposal service.
Materials:
-
Designated hazardous waste containers (clearly labeled)
-
Hazardous waste labels (provided by your institution's EHS department)
-
Personal Protective Equipment (PPE)
-
Chemical fume hood or biological safety cabinet
-
Sealable plastic bags
Experimental Protocol: Waste Handling and Containment
-
Solid Waste:
-
Inside a chemical fume hood, carefully place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Once the collection is complete for the day or the experiment, securely seal the inner bag.
-
Close the lid of the outer container.
-
-
Liquid Waste:
-
Using a funnel, pour liquid waste into a compatible, shatter-resistant waste container (e.g., a plastic-coated glass bottle or a high-density polyethylene container).
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
Securely cap the container immediately after adding waste.
-
Store liquid waste containers in secondary containment trays to prevent spills.[5]
-
-
Sharps Waste:
-
Immediately place any contaminated sharps into a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps Waste."
-
Do not overfill the sharps container. Once it is three-quarters full, seal it and prepare it for disposal.
-
Labeling and Storage
-
Labeling:
-
Attach a completed hazardous waste label to each waste container as soon as the first piece of waste is added.[6]
-
The label must include:
-
The words "Hazardous Waste" and "Cytotoxic"
-
The full chemical name: "this compound"
-
An accurate list of all components in the container, including solvents and their approximate percentages.
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store all this compound waste in a designated, secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated.
-
Follow your institution's guidelines for the maximum amount of waste that can be stored and the time limits for accumulation.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your institution's specific spill response procedures for potent compounds. Do not attempt to clean up a large spill without proper training and equipment. Contact your EHS department immediately.
Disclaimer: These procedures are based on general best practices for handling cytotoxic chemical waste. Always consult and adhere to the specific guidelines and regulations provided by your institution's Environmental Health and Safety department.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling c-Met-IN-13
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with c-Met-IN-13, a potent kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
As a potent, and likely cytotoxic, small molecule inhibitor, this compound requires meticulous handling to prevent exposure. The following operational and disposal plans are based on best practices for managing hazardous chemical compounds in a research setting.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of appropriate PPE is non-negotiable when handling this compound in any form, whether solid or in solution. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves (or other chemically resistant gloves), Disposable Gown/Lab Coat, Safety Goggles with Side Shields, and a properly fitted N95 or higher-rated respirator within a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation and Handling | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields. All work should be conducted within a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles. Work should be performed in a Class II Biosafety Cabinet. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Operational Protocols: Step-by-Step Guidance
Receiving and Unpacking:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don a lab coat, safety glasses, and nitrile gloves before opening the package in a well-ventilated area, preferably a chemical fume hood.
-
Verify that the primary container is intact. If any damage is observed, treat it as a potential spill and follow the spill response protocol.
Stock Solution Preparation:
-
All weighing of powdered this compound must be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing papers.
-
Prepare solutions within the chemical fume hood.
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
General Handling:
-
Always handle this compound in a designated area of the laboratory.
-
Avoid skin contact and inhalation.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Response Workflow
In the event of a spill, immediate and correct action is crucial to contain the hazard. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, pipette tips, and tubes should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage:
-
All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), the solvent, and the approximate concentration.
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.[2]
-
Ensure that incompatible waste streams are not mixed.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal of hazardous waste.[3]
-
Do not dispose of any this compound waste down the drain or in the regular trash.[3]
By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet information.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
